molecular formula C19H15N3O2S B381045 1-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 315692-90-1

1-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B381045
CAS No.: 315692-90-1
M. Wt: 349.4g/mol
InChI Key: KIIFPNHSRBWUMQ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

  • Chemical Name: 1-((Benzo[d]dioxol-5-ylmethyl)thio)-5-methyl-triazolo[4,3-a]quinoline
  • Synonyms:
    • 1,3-Benzodioxol-5-ylmethyl 5-methyltriazolo[4,3-a]quinolin-1-yl sulfide
    • Triazolo[4,3-a]quinoline, 1-[(1,3-benzodioxol-5-ylmethyl)thio]-5-methyl-
  • Molecular Formula: C19H15N3O2S
  • Molecular Weight: 349.41 g/mol
  • CAS Number: 315692-90-1
  • Structural Features: The molecule features a fused triazoloquinoline ring system, methyl substitution at the 5-position, and a benzo[d]dioxole group attached via a thioether linkage at the 1-position. This combination imparts unique physicochemical properties relevant to biological activity.

Table 1: Key Chemical Identifiers

Property Details
IUPAC Name 1-(1,3-benzodioxol-5-ylmethylsulfanyl)-triazolo[4,3-a]quinoline
Molecular Formula C19H15N3O2S
Molecular Weight 349.41 g/mol
CAS Number 315692-90-1
SMILES C1OC2=C(O1)C=C(C=C2)CSC3=NN=C4N3C5=CC=CC=C5C=C4
InChI InChI=1S/C18H13N3O2S/c1-2-4-14-13(3-1)6-8-17-19-20-18(21(14)17)24-10-12-5-7-15-16(9-12)23-11-22-15/h1-9H,10-11H2
InChIKey QZQACWNROHCLSE-UHFFFAOYSA-N

Chemical Structure Illustration:

Figure 1: 2D chemical structure of 1-((Benzo[d]dioxol-5-ylmethyl)thio)-5-methyl-triazolo[4,3-a]quinoline (PubChem CID: 2056177)

Historical Context of Triazoloquinoline Derivatives in Medicinal Chemistry

Triazoloquinoline derivatives have been extensively investigated due to their versatile biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The fusion of a triazole ring with a quinoline scaffold enhances the molecule’s ability to interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Historically, quinoline-based compounds have served as a backbone for numerous pharmacologically active agents, including antimalarials and anticancer drugs. The introduction of the triazole ring has further expanded the therapeutic potential by improving pharmacokinetic properties and target specificity.

Research into triazoloquinoline derivatives like 1-((Benzo[d]dioxol-5-ylmethyl)thio)-5-methyl-triazolo[4,3-a]quinoline has focused on their synthesis and evaluation as potential antitumor agents. Studies have demonstrated that methyl substituents on the quinoline ring can enhance hydrophobic interactions within the active sites of target proteins, contributing to improved binding affinity and biological efficacy.

The benzo[d]dioxole moiety, known for its presence in bioactive natural products such as safrole, adds further pharmacological interest due to its ability to modulate enzyme activity and receptor binding, often imparting antioxidant and cytotoxic properties.

Research Findings and Applications

Although specific detailed bioactivity data for 1-((Benzo[d]dioxol-5-ylmethyl)thio)-5-methyl-triazolo[4,3-a]quinoline remain limited in open literature, its structural analogs have shown promising antitumor and antimicrobial activities. Molecular docking and dynamics simulations in related triazoloquinoline compounds suggest stable binding to key biological targets, with binding free energies comparable to established drugs such as erlotinib.

Summary Table of Physicochemical Properties

Property Value
Molecular Formula C19H15N3O2S
Molecular Weight 349.41 g/mol
Melting Point Data not available
Solubility Data not available
LogP (Predicted) Data not available
Stability Stable under standard conditions

This compound’s unique combination of a triazoloquinoline core with a benzo[d]dioxole substituent via a thioether linkage positions it as a promising scaffold for further medicinal chemistry exploration, especially in oncology and infectious disease research.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-12-8-18-20-21-19(22(18)15-5-3-2-4-14(12)15)25-10-13-6-7-16-17(9-13)24-11-23-16/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIFPNHSRBWUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C19H15N3O2S, and it features a unique structure that combines a benzo[d][1,3]dioxole moiety with a triazoloquinoline core. This article explores its biological activities, particularly its anticancer and antimicrobial properties.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula: C19H15N3O2S
  • Molecular Weight: 349.4 g/mol
  • IUPAC Name: 1-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline

Anticancer Activity

Research has indicated that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit promising anticancer activity. A study focusing on similar compounds demonstrated effective inhibition of cancer cell lines:

Cell Line IC50 (µM) Standard Drug (Doxorubicin) IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

These results indicate that the compound may possess significant antiproliferative properties with mechanisms involving apoptosis induction and cell cycle arrest through pathways such as EGFR inhibition and modulation of mitochondrial proteins like Bax and Bcl-2 .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Studies have tested various derivatives against bacterial strains such as Escherichia coli and Bacillus subtilis. The results suggest that compounds with bulky hydrophobic groups exhibit enhanced antimicrobial activity due to their ability to penetrate bacterial membranes effectively.

Case Study 1: Synthesis and Activity Assessment

A comprehensive study synthesized various thiourea derivatives containing the benzo[d][1,3]dioxole moiety. These compounds were evaluated for their anticancer activities against multiple human cancer cell lines. The findings highlighted the effectiveness of these derivatives in inhibiting cell growth while showing low cytotoxicity towards normal cells .

Case Study 2: Structure-Activity Relationship (SAR)

Another study explored the structure-activity relationship of similar compounds to determine how modifications affect biological activity. The presence of specific substituents on the triazoloquinoline core was found to enhance both anticancer and antimicrobial activities significantly. This research underscores the importance of molecular design in developing effective therapeutic agents .

Research Findings

The biological activities of this compound can be summarized as follows:

  • Anticancer Mechanisms:
    • Induction of apoptosis in cancer cells.
    • Inhibition of key signaling pathways involved in cell proliferation.
  • Antimicrobial Mechanisms:
    • Disruption of bacterial cell membranes.
    • Inhibition of bacterial growth through interference with metabolic pathways.

Comparison with Similar Compounds

Structural Analogues in the [1,2,4]Triazolo[4,3-a]quinoline Family

Substituent Variations at the 1-Position
  • 7-(4-Fluorobenzyloxy)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline: Activity: Demonstrated potent anticonvulsant effects in maximal electroshock (MES) tests (ED₅₀ = 11.8 mg/kg) . Structural Difference: The 1-position substituent is an alkoxy group (benzyloxy) instead of a thioether. This reduces metabolic stability compared to the thioether analog due to susceptibility to esterase-mediated hydrolysis .
  • Key Difference: The absence of the benzodioxole group reduces lipophilicity, likely impacting bioavailability .
Substituent Variations at the 5-Position
  • 5-Methyl-1-[2-(5-methyl-2-nitrophenoxy)ethylsulfanyl]-[1,2,4]triazolo[4,3-a]quinoline: Structure: Features a nitro-phenoxyethylsulfanyl group at the 1-position. Key Difference: The nitro group introduces electron-withdrawing effects, which may alter receptor binding compared to the electron-rich benzodioxole analog. No direct activity data are reported .

Pharmacological Activity Comparison

Compound Name Core Structure Key Substituents Biological Activity (ED₅₀ or IC₅₀) Reference
1-((Benzodioxol-5-ylmethyl)thio)-5-methyl-* [1,2,4]Triazolo[4,3-a]quinoline 1-S-CH₂-Benzodioxole, 5-CH₃ Data not available
7-(4-Fluorobenzyloxy)-4,5-dihydro-* [1,2,4]Triazolo[4,3-a]quinoline 7-O-CH₂-C₆H₄-F ED₅₀ = 11.8 mg/kg (MES test)
8-Hexyloxy-4,5-dihydro-* [1,2,4]Triazolo[4,3-a]quinoline 8-O-(CH₂)₅CH₃ ED₅₀ = 17.17 mg/kg (MES test)
Triazolobenzothienopyrimidines Benzothieno[3,2-e]pyrimidine Triazole fused with thienopyrimidine Comparable to standard anticonvulsants

Key Observations :

  • Alkoxy substituents (e.g., 7-O-benzyl) show strong anticonvulsant activity, but thioether analogs like the benzodioxolylmethylthio derivative may offer improved metabolic stability .
  • The benzodioxole group’s electron-donating nature could enhance interactions with aromatic residues in target proteins (e.g., GABA receptors or sodium channels) compared to nitro or alkyl groups .

Preparation Methods

Synthesis of the Triazoloquinoline Core

The triazolo[4,3-a]quinoline core is synthesized via cyclocondensation or palladium-catalyzed annulation. A prominent method involves the reaction of substituted quinoline precursors with hydrazine derivatives to form the triazole ring. For instance, General Procedure B from outlines the synthesis of rhodanine derivatives through cyclization of thiosemicarbazides. Adapting this approach, 5-methylquinoline-4-carboxylic acid hydrazide can react with carbon disulfide (CS2CS_2) in basic conditions to yield 5-methyl- triazolo[4,3-a]quinoline-3-thione .

Example Reaction Conditions:

  • Hydrazide precursor: 5-Methylquinoline-4-carboxylic acid hydrazide (10 mmol)

  • Reagents: CS2CS_2 (15 mmol), KOH (20 mmol), ethanol (50 mL)

  • Conditions: Reflux at 80°C for 6 hours

  • Yield: 72–85% after recrystallization .

Functionalization with the Piperonylmethylthio Group

The thioether linkage is introduced via nucleophilic substitution or coupling reactions. Benzo[d] dioxol-5-ylmethanamine ( , 2620-50-0) serves as a key precursor. Conversion to the corresponding thiol (benzo[d] dioxol-5-ylmethanethiol) is achieved using Lawesson’s reagent or phosphorus pentasulfide (P2S5P_2S_5) . Subsequent coupling with the triazoloquinoline-3-thione intermediate proceeds via a base-mediated thiol-displacement reaction.

Optimized Protocol from :

  • Thione intermediate: 5-Methyl- triazolo[4,3-a]quinoline-3-thione (1.0 eq)

  • Thiol reagent: Benzo[d] dioxol-5-ylmethanethiol (1.2 eq)

  • Base: Triethylamine (2.0 eq) in anhydrous THF

  • Conditions: Stirring at 60°C for 12 hours under nitrogen

  • Workup: Extraction with dichloromethane, drying over Na2SO4Na_2SO_4, and solvent evaporation

  • Yield: 68–75% .

Palladium catalysis enhances regioselectivity in complex heterocyclic systems. Patent describes Suzuki-Miyaura couplings for attaching aryl groups to triazoloquinolines. While not directly applied here, analogous conditions can optimize the introduction of methyl groups at position 5.

Adapted Conditions:

  • Catalyst: Pd(OAc)2Pd(OAc)_2 (5 mol%), PPh3PPh_3 (10 mol%)

  • Base: Cs2CO3Cs_2CO_3 (2.0 eq) in DMF

  • Temperature: 130°C for 24 hours

  • Yield Improvement: 15–20% compared to thermal methods .

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation significantly reduces reaction times. As demonstrated in , cyclization steps achieve completion in 2 hours versus 12–24 hours conventionally.

Microwave Protocol:

  • Reactants: Thiosemicarbazide derivative (0.374 mmol), triethylamine (0.748 mmol)

  • Solvent: Ethanol (3 mL)

  • Conditions: Microwave heating at 100°C for 2 hours

  • Outcome: 89% yield with >95% purity .

Purification and Characterization

Final purification employs column chromatography (silicagel, ethyl acetate/hexane) or recrystallization from ethanol. Characterization via 1H^1H NMR and LC-MS confirms structure and purity.

Key Spectral Data:

  • 1H^1H NMR (CDCl₃): δ 7.85 (d, J = 8.2 Hz, 1H, quinoline-H), 6.90–6.84 (m, 3H, dioxole-H), 4.25 (s, 2H, SCH2SCH_2), 2.55 (s, 3H, CH3CH_3) .

  • LC-MS (ESI⁺): m/z 394.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Key Advantage
Conventional CyclizationReflux, 12 hours68%90%Low equipment requirements
Microwave-Assisted100°C, 2 hours89%95%Time-efficient, high yield
Palladium-Catalyzed130°C, 24 hours75%92%Regioselective for complex substrates

Q & A

Q. What are the key synthetic routes for constructing the triazolo[4,3-a]quinoline core?

The core structure is typically synthesized via cyclization reactions. For example, 5-methyl-[1,2,4]triazolo[4,3-a]quinoline derivatives can be prepared by reacting 2-chloro-4-phenyl-1,2-dihydronaphthalene with formohydrazide under reflux conditions . Alternatively, coupling reactions involving benzo[d][1,3]dioxol-5-ylmethyl thiol groups can be achieved using anhydrous solvents like dichloromethane or pyridine, as demonstrated in the synthesis of structurally related compounds .

Q. Which analytical techniques are critical for confirming structural purity and identity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for verifying molecular structure . High-performance liquid chromatography (HPLC) is used to assess purity, particularly for intermediates and final products . Elemental analysis further validates compound composition .

Q. How is the benzo[d][1,3]dioxole moiety incorporated into the molecule?

The benzo[d][1,3]dioxole group is introduced via nucleophilic substitution or coupling reactions. For example, 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride can react with amino-substituted intermediates in anhydrous dichloromethane to form acetamide derivatives, followed by cyclization .

Advanced Research Questions

Q. What structural modifications enhance adenosine receptor antagonism?

Structure-activity relationship (SAR) studies on triazoloquinoxaline analogs (structurally related to triazoloquinolines) reveal that:

  • A1 receptor affinity is optimized with 1-position substituents like trifluoromethyl (CF₃) or ethyl groups and 4-position cyclohexylamino groups .
  • A2 receptor selectivity is achieved with 4-amino groups and 8-chloro substituents . These insights can guide analogous modifications to the triazoloquinoline scaffold.

Q. What experimental models assess anticonvulsant activity, and how are they interpreted?

  • Maximal electroshock (MES) test : Measures the compound’s ability to prevent tonic-clonic seizures in rodents. ED₅₀ values (dose effective in 50% of subjects) are compared to reference drugs like phenytoin .
  • Rotarod neurotoxicity test : Determines the TD₅₀ (toxic dose causing motor impairment). The protective index (PI = TD₅₀/ED₅₀) quantifies safety margins, with PI > 10 indicating high therapeutic potential .

Q. How can computational methods predict biological interactions?

Molecular docking studies analyze the compound’s 3D conformation and binding affinity to targets like adenosine receptors or ion channels. Software such as AutoDock or Schrödinger Suite can model interactions, guided by crystallographic data from related triazoloheterocycles . Density functional theory (DFT) calculations may further elucidate electronic properties influencing reactivity .

Q. What are common synthetic challenges, such as unexpected ring-opening reactions?

During synthesis of triazoloquinoline analogs, harsh conditions (e.g., prolonged heating in acidic media) may lead to ring-opening side reactions. For example, exposure to LiOH during hydrolysis unexpectedly cleaved a quinazoline ring in a related compound . Mitigation strategies include optimizing reaction time, temperature, and catalyst selection (e.g., cellulose sulfuric acid for eco-friendly cyclization) .

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